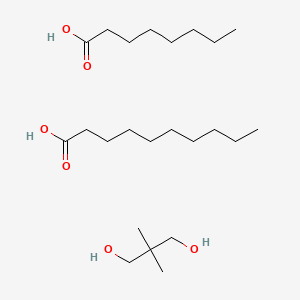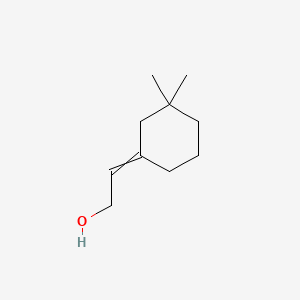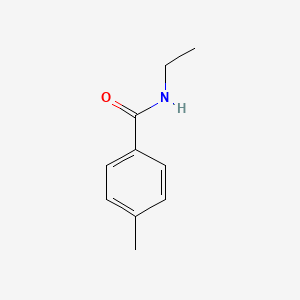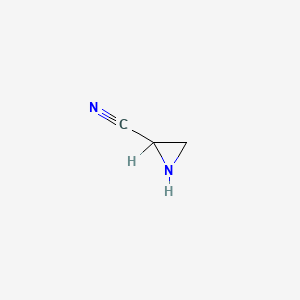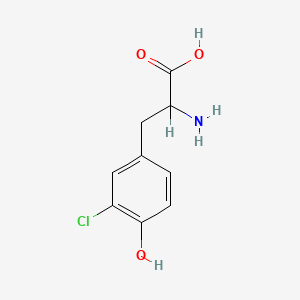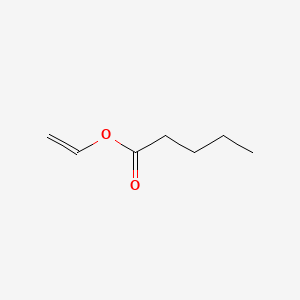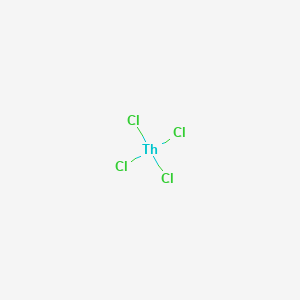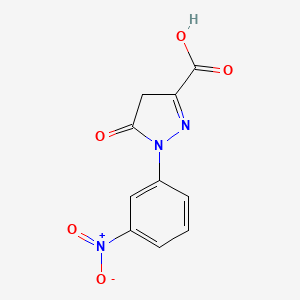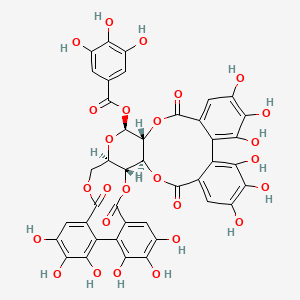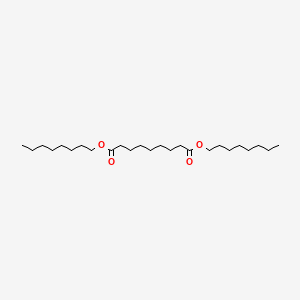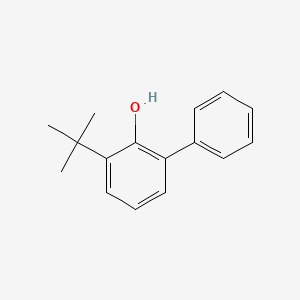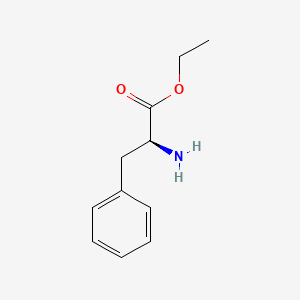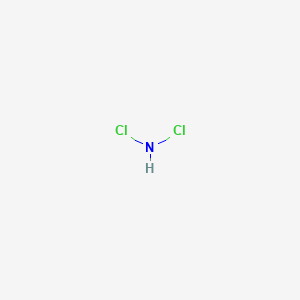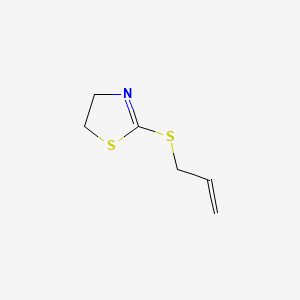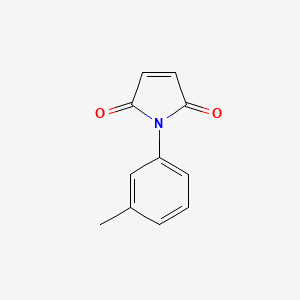
1-(3-Methylphenyl)-1h-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (MPPD) is a heterocyclic compound with a wide range of applications in scientific research. It is a derivative of pyrrole, which is an aromatic heterocyclic compound with a five-membered ring structure. MPPD is a colorless solid that has been used in a variety of scientific and industrial applications, including as a reagent, an inhibitor, and a catalyst.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione have been studied for their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives have shown good inhibitory action, with the efficiency increasing with concentration. Their adsorption on steel surfaces mainly involves a chemisorption process (Zarrouk et al., 2015).
Medical Research
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase, which are significant in medical research, particularly for their potential application in treating conditions like ethylene glycol poisoning (Rooney et al., 1983).
Electronic and Photovoltaic Applications
1H-pyrrole-2,5-dione derivatives are used in electronic and photovoltaic applications. For instance, they are utilized as electron transport layers in polymer solar cells, contributing to higher power conversion efficiencies due to their electron-deficient nature and planar structure (Hu et al., 2015).
Luminescent Polymers
These compounds have been incorporated into polymers, resulting in materials with strong fluorescence and potential applications in optoelectronics. The polymers exhibit different optical and electrochemical properties based on their molecular structures (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1H-pyrrole-2,5-dione units have been synthesized, showing strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Optical and Electronic Properties
The optical and electronic properties of 1H-pyrrole-2,5-dione derivatives have been extensively studied. These properties are influenced by the substitution patterns on the molecule, affecting their potential use in materials science and electronics (Zhang et al., 2009).
Solubility Studies for Energy Materials
Studies on the solubilities of certain derivatives in various solvents have provided insights into their application in bulk heterojunction systems for energy conversion, particularly in solar cells (Walker et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFFHNZHXGTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289665 | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-1h-pyrrole-2,5-dione | |
CAS RN |
20299-79-0 | |
| Record name | 20299-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



